

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Phenoxyaniline Derivatives

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Compound of Interest

Compound Name: 4-Phenoxyaniline

Cat. No.: B093406

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These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl derivatives of **4-phenoxyaniline**. This class of compounds holds significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl moiety in numerous biologically active molecules. The protocols outlined below are based on established methodologies for structurally similar aniline derivatives and serve as a robust starting point for reaction optimization.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. For **4-phenoxyaniline** derivatives, this reaction facilitates the substitution of a halogen atom (e.g., bromine or iodine) with various aryl or heteroaryl groups, providing a versatile route to a diverse range of biaryl structures.

The catalytic cycle, a cornerstone of this transformation, involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the **4-phenoxyaniline** derivative, forming a Pd(II) complex.

- Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki coupling reactions of aryl halides with various arylboronic acids under different conditions. While specific yields for **4-phenoxyaniline** derivatives may vary, this data provides a useful benchmark for reaction development. The presented data is adapted from studies on structurally related anilines.

Entry	Aryl Halide	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromophenoxyaniline (model)	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Toluene /H ₂ O	100	12	85-95 (estimated)
2	4-Iodophenoxyaniline (model)	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (2)	Cs ₂ CO ₃	1,4-Dioxane	90	8	>90 (estimated)
3	4-Bromophenoxyaniline (model)	3-Thienylboronic acid	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄	Toluene	110	16	80-90 (estimated)
4	4-Bromophenoxyaniline (model)	4-Cyanophenylboronic acid	Pd ₂ (dba) ₃ (2) / XPhos (4)	K ₃ PO ₄	THF	80	18	70-80 (estimated)

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction involving a halogenated **4-phenoxyaniline** derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-phenoxyaniline

Materials:

- 4-Bromo-phenoxyaniline (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
- Potassium carbonate (K₂CO₃) (2.0 equiv)
- Toluene
- Deionized water
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
- Magnetic stirrer and heating mantle

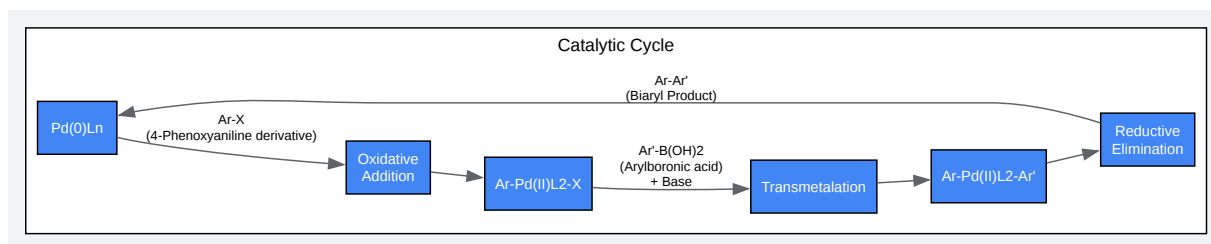
Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-phenoxyaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Catalyst Addition:** Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
- **Solvent Addition:** Add toluene (5 mL) and deionized water (1 mL) to the flask. The solvent should be degassed prior to use.
- **Reaction Execution:** Stir the reaction mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on

silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl-**4-phenoxyaniline** derivative.

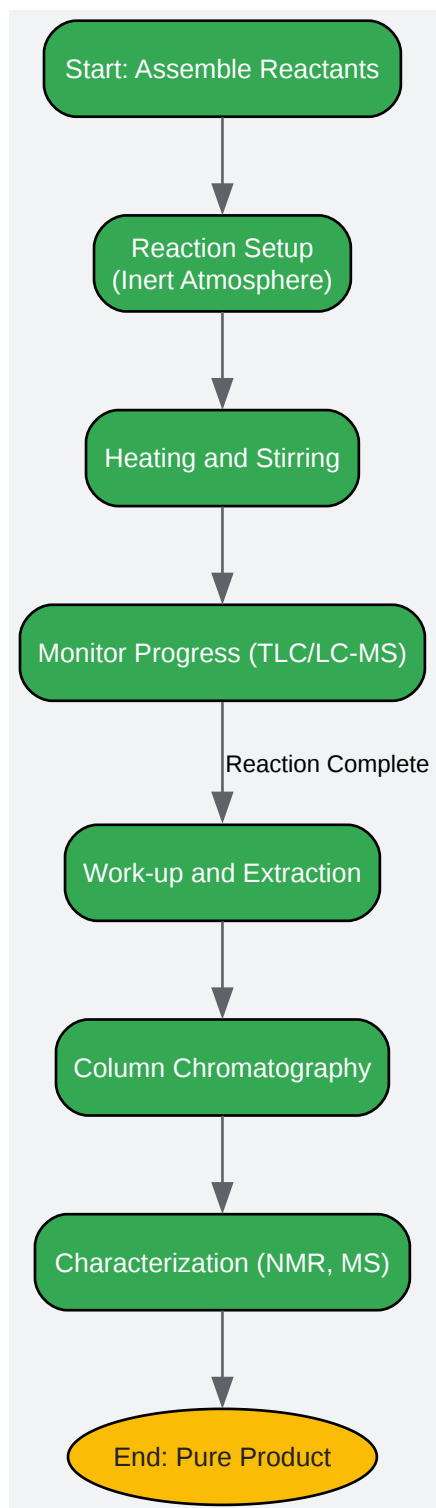
- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations



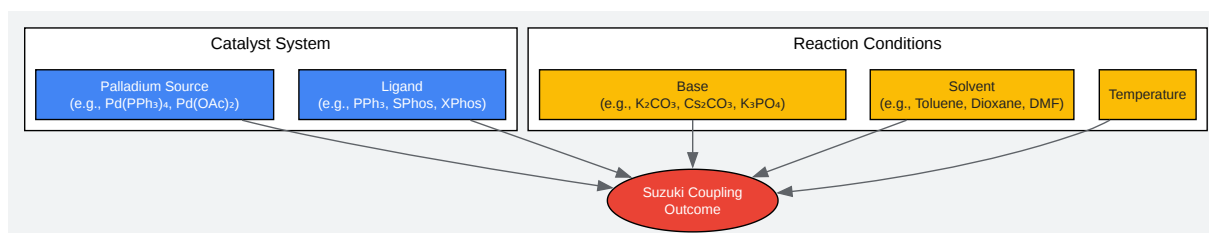
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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.



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Caption: A general experimental workflow for a Suzuki coupling reaction.



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Caption: Key factors influencing the outcome of Suzuki coupling reactions.

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